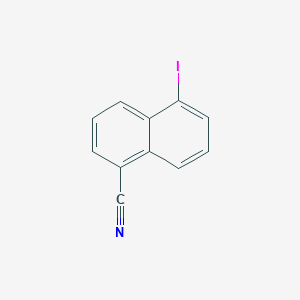

1-Cyano-5-iodonaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H6IN |

|---|---|

Molecular Weight |

279.08 g/mol |

IUPAC Name |

5-iodonaphthalene-1-carbonitrile |

InChI |

InChI=1S/C11H6IN/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H |

InChI Key |

FOHZMCAFCHLKCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)I)C#N |

Origin of Product |

United States |

Foundational & Exploratory

1-Cyano-5-iodonaphthalene chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Cyano-5-iodonaphthalene (also known as 5-Iodo-1-naphthonitrile). Due to the limited availability of direct experimental data for this specific compound, this guide also presents a proposed synthetic route starting from a commercially available precursor, along with generalized experimental protocols.

Core Chemical Properties

| Property | Value | Source/Basis for Estimation |

| Molecular Formula | C₁₁H₆IN | Calculated from structure |

| Molecular Weight | 279.08 g/mol | Calculated from atomic weights |

| CAS Number | Not assigned or not publicly available | - |

| Appearance | Expected to be a solid at room temperature | Based on related iodo- and cyano-naphthalene derivatives. |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Acetone) and insoluble in water. | Based on the nonpolar naphthalene core and the nature of the iodo and cyano functional groups. |

Proposed Synthesis

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available precursor, 5-Iodo-1-naphthol. The proposed two-step synthesis involves a diazotization of the amino group (formed from the naphthol) followed by a Sandmeyer reaction.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are generalized experimental protocols for the proposed synthesis. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Step 1: Synthesis of 5-Iodo-1-aminonaphthalene from 5-Iodo-1-naphthol (via Buchwald-Hartwig amination)

-

Reaction Setup: In a nitrogen-flushed round-bottom flask, combine 5-Iodo-1-naphthol (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

-

Solvent and Reagent Addition: Add anhydrous, degassed toluene to the flask. Then, add benzophenone imine (1.2 eq) via syringe.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis: Upon completion, cool the reaction to room temperature and add methanol followed by aqueous HCl. Stir the mixture until the intermediate imine is fully hydrolyzed to the primary amine.

-

Workup and Purification: Neutralize the mixture with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound from 5-Iodo-1-aminonaphthalene

-

Diazotization:

-

Dissolve 5-Iodo-1-aminonaphthalene (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction.

-

-

Workup and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or toluene).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purify the crude this compound by column chromatography or recrystallization.

-

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features are outlined below. These can be used as a reference for the characterization of the synthesized compound.

| Technique | Expected Features |

| ¹H NMR | A complex aromatic region with multiple distinct signals for the six naphthalene protons. The chemical shifts will be influenced by the anisotropic effects of the naphthalene ring and the electronic effects of the iodo and cyano groups. |

| ¹³C NMR | Eleven distinct signals are expected: ten for the naphthalene core carbons and one for the nitrile carbon. The carbon bearing the iodine atom will show a characteristic upfield shift compared to unsubstituted naphthalene, while the carbon of the cyano group will appear in the typical nitrile region (around 115-125 ppm). |

| IR | A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretching vibration. Aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. |

| MS (EI) | The molecular ion peak (M⁺) is expected at m/z 279. A prominent peak corresponding to the loss of iodine ([M-I]⁺) at m/z 152 is also anticipated. |

Potential Applications in Drug Development and Research

Naphthalene-based compounds are a versatile platform in medicinal chemistry. The unique substitution pattern of this compound makes it an interesting scaffold for further chemical modifications.

-

Scaffold for Medicinal Chemistry: The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for the introduction of various pharmacophores.

-

Precursor for Polycyclic Aromatic Compounds: The iodo- and cyano- groups can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build more complex molecular architectures.

-

Molecular Probe Development: The naphthalene core is fluorescent, and its photophysical properties can be tuned by the substituents. This could be exploited in the design of fluorescent probes for biological imaging.

Safety Information

While a specific safety data sheet for this compound is not available, it should be handled with the standard precautions for a research chemical.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicity: The toxicity of this compound has not been determined. Assume it is harmful if ingested, inhaled, or absorbed through the skin.

-

Reactivity: Avoid contact with strong oxidizing agents and strong acids or bases. The Sandmeyer reaction involves the use of toxic cyanides and should only be performed by trained personnel with appropriate safety measures in place.

In-Depth Technical Guide to 1-Cyano-5-iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Cyano-5-iodonaphthalene, a halogenated aromatic nitrile with potential applications in medicinal chemistry and materials science. Due to the compound's novelty and the absence of a registered CAS number in publicly accessible databases, this document outlines a detailed synthetic pathway, projected physicochemical properties, and potential research applications based on analogous chemical structures.

Compound Identification and Physicochemical Properties

As this compound is not commercially available, its Chemical Abstracts Service (CAS) number has not been assigned. The fundamental properties have been estimated based on the known values of 1-cyanonaphthalene and 1-iodonaphthalene.

| Property | Value | Source |

| CAS Number | Not Assigned | - |

| Molecular Formula | C₁₁H₆IN | - |

| Molecular Weight | 279.08 g/mol | Calculated |

| Appearance | Projected to be a solid at room temperature | Analogy |

| Melting Point | Estimated > 38 °C | Based on 1-cyanonaphthalene[1] |

| Boiling Point | Estimated > 299 °C | Based on 1-cyanonaphthalene[1] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) and insoluble in water. | Analogy |

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process starting from the commercially available 1,5-diaminonaphthalene. The key challenge lies in the selective functionalization of the two amino groups, which can be addressed by a protection/deprotection strategy coupled with sequential Sandmeyer reactions.

A proposed logical workflow for the synthesis is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Mono-acetylation of 1,5-Diaminonaphthalene

This step is crucial for differentiating the two amino groups. By reacting 1,5-diaminonaphthalene with a limited amount of acetylating agent, a statistical mixture containing the desired mono-acetylated product can be obtained.

-

Materials: 1,5-diaminonaphthalene, acetic anhydride, pyridine, dichloromethane (DCM).

-

Procedure:

-

Dissolve 1,5-diaminonaphthalene in a suitable solvent such as DCM or pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a sub-stoichiometric amount (e.g., 0.9 equivalents) of acetic anhydride dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the mono-acetylated product from the reaction mixture (containing di-acetylated and unreacted starting material) using column chromatography.

-

Step 2: First Sandmeyer Reaction (Iodination)

The free amino group of the mono-acetylated intermediate is converted to an iodo group via a Sandmeyer reaction.

-

Materials: Mono-acetylated-1,5-diaminonaphthalene, sodium nitrite (NaNO₂), hydrochloric acid (HCl), potassium iodide (KI).

-

Procedure:

-

Suspend the mono-acetylated compound in an aqueous solution of HCl.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of NaNO₂ in water dropwise, maintaining the temperature below 5 °C, to form the diazonium salt.

-

In a separate flask, dissolve KI in water.

-

Slowly add the cold diazonium salt solution to the KI solution.

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Extract the product with an organic solvent, wash with sodium thiosulfate solution to remove excess iodine, and dry over a suitable drying agent.

-

Purify the product by recrystallization or column chromatography.

-

Step 3: Deprotection of the Acetyl Group

The acetyl protecting group is removed to reveal the second amino group for the subsequent reaction.

-

Materials: Acetylated intermediate from Step 2, hydrochloric acid or sodium hydroxide.

-

Procedure:

-

Reflux the acetylated compound in an aqueous solution of HCl or NaOH.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture and extract the deprotected product (5-amino-1-iodonaphthalene).

-

Purify the product as necessary.

-

Step 4: Second Sandmeyer Reaction (Cyanation)

The newly exposed amino group is converted to a cyano group.

-

Materials: 5-Amino-1-iodonaphthalene, NaNO₂, HCl, copper(I) cyanide (CuCN).

-

Procedure:

-

Follow the same diazotization procedure as in Step 2 to form the diazonium salt of 5-amino-1-iodonaphthalene.

-

Prepare a solution of CuCN in a suitable solvent (e.g., aqueous KCN).

-

Slowly add the cold diazonium salt solution to the CuCN solution.

-

Gently warm the reaction mixture to facilitate the substitution and nitrogen evolution.

-

After the reaction is complete, neutralize the mixture and extract the final product, this compound.

-

Purify the product using column chromatography or recrystallization.

-

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized this compound and its intermediates would rely on standard spectroscopic techniques.

| Technique | Predicted Key Features for this compound |

| ¹H NMR | A complex aromatic region with distinct signals for the six naphthalene protons, showing characteristic coupling patterns. |

| ¹³C NMR | Signals corresponding to the eleven carbon atoms of the naphthalene ring and the cyano group. The carbons attached to the iodine and cyano groups would show characteristic chemical shifts. |

| FT-IR | A sharp absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration. Characteristic bands for the C-I stretching and aromatic C-H stretching will also be present. |

| Mass Spec. | The molecular ion peak (M⁺) should be observed at m/z = 279, with a characteristic isotopic pattern due to the presence of iodine. |

Applications in Research and Development

This compound, as a bifunctional molecule, holds promise as a versatile building block in several areas of chemical research:

-

Drug Discovery: The naphthalene scaffold is present in numerous bioactive molecules. The cyano and iodo groups can serve as handles for further chemical modifications, allowing for the synthesis of a library of derivatives for screening against various biological targets. The iodine atom, in particular, can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents.

-

Materials Science: Aromatic nitriles and iodinated compounds are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific substitution pattern of this compound could lead to novel materials with interesting photophysical and electronic properties.

Signaling Pathways and Logical Relationships

The synthetic strategy for this compound relies on a series of well-established chemical transformations. The logical relationship between the key steps can be visualized as a decision-making process based on the reactivity of the functional groups.

Caption: Logical flow of the synthetic strategy.

This guide provides a foundational understanding of this compound, from its synthesis to its potential applications. As a novel compound, further experimental investigation is required to fully elucidate its properties and unlock its potential in various scientific disciplines.

References

An In-depth Technical Guide to the Molecular Structure of 1-Cyano-5-iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyano-5-iodonaphthalene, also known as 5-iodo-1-naphthonitrile, is an aromatic organic compound characterized by a naphthalene core substituted with a cyano group at the 1-position and an iodine atom at the 5-position. This bifunctional structure makes it a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. The presence of the iodo and cyano groups offers distinct reactive sites for further molecular elaboration through various cross-coupling reactions and nucleophilic additions. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key safety and handling protocols.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for its application in experimental research and synthetic processes.

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is presented in Table 1. This data is critical for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value |

| Chemical Name | 5-iodo-1-naphthonitrile |

| Synonyms | This compound |

| CAS Number | 30694-81-2 |

| Molecular Formula | C₁₁H₆IN |

| Molecular Weight | 279.08 g/mol |

| logP (octanol/water) | ~4.03 (calculated)[1] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. While a complete set of peer-reviewed spectral data for this compound is not widely published, the expected characteristic signals are outlined below based on the analysis of its constituent functional groups and related naphthalene structures.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show six signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the six protons on the naphthalene ring. The chemical shifts will be influenced by the anisotropic effects of the aromatic system and the electronic effects of the cyano and iodo substituents. Protons ortho to the iodine and cyano groups will likely exhibit the most significant downfield shifts.

¹³C NMR Spectroscopy (Predicted): The carbon-13 NMR spectrum should display eleven distinct signals. The carbon of the cyano group (-C≡N) is expected in the δ 115-125 ppm range. The carbon atom attached to the iodine (C-5) would be significantly shielded, appearing at a lower chemical shift (around δ 90-100 ppm) due to the heavy atom effect. The remaining nine aromatic carbons will resonate in the typical range of δ 120-140 ppm.

Infrared (IR) Spectroscopy (Predicted): Key vibrational frequencies are anticipated to confirm the presence of the primary functional groups:

-

C≡N stretch: A sharp, strong absorption band between 2220-2240 cm⁻¹, characteristic of an aromatic nitrile.

-

C-H stretch (aromatic): Signals above 3000 cm⁻¹.

-

C=C stretch (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-I stretch: Typically found in the far-infrared region, often below 600 cm⁻¹.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

This protocol outlines the diazotization of an amino group followed by its substitution with iodine.

Workflow Diagram:

Caption: Synthetic workflow for this compound.

Materials and Reagents:

-

5-Amino-1-cyanonaphthalene

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate (or other suitable eluents)

Procedure:

-

Diazotization:

-

Suspend 5-amino-1-cyanonaphthalene in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Iodination (Sandmeyer Reaction):

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (release of N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Purification:

-

Extract the reaction mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient system to afford pure this compound.

-

Safety, Handling, and Storage

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.

Hazard Identification

-

Acute Toxicity: Fatal if swallowed or inhaled.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Eye Damage/Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

-

Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[1]

Logical Relationship of Handling Precautions:

Caption: Hazard mitigation through PPE and handling procedures.

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[1] Do not breathe dust.[1] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1]

-

Storage: Keep the container tightly closed and dry.[1] Store in a well-ventilated place, protected from light and air.[1] It is recommended to store under an inert atmosphere if possible.

Conclusion

This compound is a synthetically useful, yet hazardous, chemical intermediate. Its molecular structure offers dual reactivity that can be exploited for the synthesis of complex molecules in pharmaceutical and materials science research. Adherence to strict safety protocols is mandatory when handling this compound. The provided information serves as a foundational guide for researchers, and further experimental validation of properties and synthetic routes is encouraged.

References

Spectroscopic and procedural guide for 1-Cyano-5-iodonaphthalene and related analogues

For researchers, scientists, and professionals in drug development, this document serves as a technical guide concerning the spectroscopic data for 1-Cyano-5-iodonaphthalene. Despite extensive searches of publicly available scientific databases and literature, specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) and detailed synthesis protocols for this compound could not be located. This suggests that such data may not be published in readily accessible sources.

To provide valuable context and reference for researchers working with similar structures, this guide presents the available spectroscopic data for the foundational molecules: 1-Iodonaphthalene and 1-Cyanonaphthalene. These compounds represent the constituent functional groups of the target molecule and their spectral characteristics are fundamental for the analysis of related derivatives.

Spectroscopic Data for 1-Iodonaphthalene

1-Iodonaphthalene is a key synthetic precursor and its spectral data are well-documented.

Mass Spectrometry

The mass spectrum of 1-Iodonaphthalene is characterized by its molecular ion peak and fragmentation pattern.

| Feature | Value |

| Molecular Formula | C₁₀H₇I |

| Molecular Weight | 254.07 g/mol |

| Major Peak (m/z) | 254 |

| Second Major Peak (m/z) | 127 |

| Third Major Peak (m/z) | 126 |

Infrared (IR) Spectroscopy

The IR spectrum provides information on the functional groups and aromatic structure.

| Wavenumber (cm⁻¹) | Interpretation |

| ~3050 | Aromatic C-H stretch |

| ~1570 | Aromatic C=C ring stretch |

| ~770 | C-H out-of-plane bending |

| ~530 | C-I stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data reveals the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectrum Note: Chemical shifts (δ) are typically reported in ppm relative to a standard (e.g., TMS).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.90 | Doublet | 1H | H-8 |

| ~7.85 | Doublet | 1H | H-4 |

| ~7.75 | Doublet | 1H | H-2 |

| ~7.50 | Triplet | 1H | H-7 |

| ~7.40 | Triplet | 1H | H-6 |

| ~7.25 | Triplet | 1H | H-3 |

| ~7.10 | Doublet | 1H | H-5 |

¹³C NMR Spectrum

| Chemical Shift (δ) ppm | Assignment |

| ~139.0 | C-8a |

| ~135.0 | C-4a |

| ~133.0 | C-4 |

| ~130.0 | C-2 |

| ~129.0 | C-5 |

| ~128.0 | C-7 |

| ~127.5 | C-6 |

| ~127.0 | C-8 |

| ~124.0 | C-3 |

| ~95.0 | C-1 (C-I) |

Spectroscopic Data for 1-Cyanonaphthalene

1-Cyanonaphthalene is another critical structural analogue.

Mass Spectrometry

The key feature in the mass spectrum of 1-Cyanonaphthalene is the prominent molecular ion peak.

| Feature | Value |

| Molecular Formula | C₁₁H₇N |

| Molecular Weight | 153.18 g/mol |

| Major Peak (m/z) | 153 |

Infrared (IR) Spectroscopy

The nitrile (C≡N) group presents a distinct, sharp absorption band.

| Wavenumber (cm⁻¹) | Interpretation |

| ~3060 | Aromatic C-H stretch |

| ~2225 | Nitrile (C≡N) stretch |

| ~1580, ~1500 | Aromatic C=C ring stretch |

| ~780 | C-H out-of-plane bending |

General Experimental Protocols

While a specific protocol for this compound is unavailable, the following outlines a general workflow for the synthesis and characterization of such a substituted naphthalene.

-

Synthesis : A common route would involve a Sandmeyer reaction starting from 5-amino-1-naphthalenecarbonitrile or a nucleophilic substitution on a suitable di-substituted naphthalene precursor. The reaction would be carried out in an appropriate solvent under controlled temperature conditions.

-

Work-up and Purification : Upon completion, the reaction mixture is typically quenched and the crude product is extracted into an organic solvent. Purification is then achieved through techniques such as column chromatography on silica gel, followed by recrystallization to obtain the pure compound.

-

Spectroscopic Analysis :

-

NMR : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

IR : The infrared spectrum is obtained using an FTIR spectrometer, often with the sample prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) is performed to confirm the elemental composition and molecular weight of the synthesized compound.

-

Experimental and Analytical Workflow

The logical flow from synthesis to data analysis for a novel compound like this compound is depicted below. This workflow is standard in chemical research and drug development for the characterization of new molecular entities.

Caption: General workflow for the synthesis and characterization of a chemical compound.

In-depth Technical Guide: Solubility Profile of 1-Cyano-5-iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document addresses the solubility of 1-Cyano-5-iodonaphthalene (CAS No. 136997-35-8). Despite a comprehensive search of scientific literature and chemical databases, no specific, publicly available quantitative or qualitative solubility data for this compound could be located. Chemical suppliers list the compound, confirming its existence and commercial availability. The absence of published data necessitates that any research or development involving this compound must include experimental determination of its solubility profile. This guide provides a theoretical assessment of its expected solubility based on its chemical structure and a general protocol for such a determination.

Theoretical Solubility Assessment

The solubility of a compound is primarily dictated by its molecular structure, including its polarity and the potential for intermolecular interactions. This compound possesses a bicyclic aromatic naphthalene core, substituted with a polar cyano (-CN) group and a large, polarizable, but generally nonpolar iodo (-I) group.

-

Naphthalene Core: The large, nonpolar surface area of the naphthalene rings suggests poor solubility in polar solvents like water.

-

Cyano Group: The nitrile group is polar and can act as a hydrogen bond acceptor, which may slightly enhance solubility in polar protic and aprotic solvents.

-

Iodo Group: The iodine atom is large and polarizable, contributing to van der Waals forces. While the C-I bond has a dipole moment, the overall contribution to polarity is less significant than the cyano group. It is expected to enhance solubility in nonpolar organic solvents.

Based on these structural features, a qualitative prediction of solubility in common laboratory solvents is presented in Table 1.

Table 1: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Very Low to Insoluble | The large nonpolar naphthalene core is expected to dominate, leading to poor solvation by highly polar, hydrogen-bonding solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Low to Moderate | The polar cyano group should interact favorably with these solvents, but the nonpolar naphthalene backbone will limit high solubility. |

| Nonpolar | Toluene, Hexane | Low to Moderate | The nonpolar naphthalene core will be well-solvated, but the polar cyano group will disfavor interaction with entirely nonpolar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have an intermediate polarity and are often effective at dissolving compounds with both polar and nonpolar functionalities. |

Experimental Protocol for Solubility Determination

Given the lack of available data, experimental determination of solubility is crucial. A general workflow for a standard equilibrium solubility shake-flask method is outlined below.

An In-depth Technical Guide to the Electron Density Distribution of 1-Cyano-5-iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and practical considerations for determining the electron density distribution of 1-Cyano-5-iodonaphthalene. Given the absence of specific experimental data for this molecule in publicly available literature, this document outlines the established methodologies that would be employed for its synthesis and detailed electronic characterization. The protocols and data presented herein are based on well-established chemical principles and serve as a robust framework for such an investigation.

The electron density distribution of a molecule is fundamental to understanding its chemical reactivity, intermolecular interactions, and physical properties. For a molecule like this compound, which possesses both electron-withdrawing (cyano) and polarizable (iodo) groups on a naphthalene scaffold, a detailed map of its electron density would provide invaluable insights for applications in materials science and drug design.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Sandmeyer reaction, a well-established method for the conversion of an aryl amine to an aryl nitrile.[1][2] The logical starting material for this synthesis is 1-amino-5-iodonaphthalene.

Experimental Protocol: Sandmeyer Reaction

-

Diazotization:

-

Dissolve 1-amino-5-iodonaphthalene in a cooled aqueous solution of a strong acid, such as hydrochloric acid.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature between 0-5 °C.

-

The reaction mixture is stirred for a short period to ensure the complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.

-

Slowly add the freshly prepared diazonium salt solution to the CuCN solution.

-

The reaction is typically heated to facilitate the displacement of the diazonium group by the cyanide group, leading to the formation of this compound.

-

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled and extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified using standard techniques such as column chromatography or recrystallization to yield pure this compound.

-

Synthesis workflow for this compound.

Experimental Determination of Electron Density

The most powerful experimental technique for determining the electron density distribution in a crystalline solid is high-resolution X-ray diffraction. This method allows for the precise mapping of electron density throughout the unit cell of the crystal.

Experimental Protocol: High-Resolution X-ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.

-

Data Collection:

-

A suitable crystal is mounted on a goniometer head.

-

The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a high-intensity X-ray source (e.g., a synchrotron or a microfocus source).

-

A complete sphere of diffraction data is collected to a high resolution (typically sin(θ)/λ > 1.0 Å⁻¹).

-

-

Data Reduction and Refinement:

-

The raw diffraction data are processed to obtain integrated intensities for each reflection.

-

The crystal structure is solved and refined using standard crystallographic software.

-

A multipole model is then used to refine the aspherical features of the electron density, providing a detailed picture of the bonding and lone-pair electrons.

-

High-resolution X-ray diffraction workflow.

Computational Analysis of Electron Density

In parallel with experimental methods, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for calculating and analyzing the electron density distribution of a molecule.

Computational Protocol: Density Functional Theory (DFT) Calculations

-

Geometry Optimization:

-

The molecular structure of this compound is built using a molecular modeling program.

-

The geometry is optimized to find the lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p) for C, H, N and a larger basis set with effective core potentials for iodine).

-

-

Wavefunction and Electron Density Calculation:

-

A single-point energy calculation is performed on the optimized geometry to obtain the electronic wavefunction.

-

From the wavefunction, the electron density and related properties are calculated.

-

-

Topological Analysis (QTAIM):

-

The calculated electron density is analyzed using the Quantum Theory of Atoms in Molecules (QTAIM).

-

This analysis identifies critical points in the electron density, which correspond to atomic positions, bond paths, and other topological features.

-

Properties at the bond critical points (BCPs), such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the ellipticity (ε), provide quantitative information about the nature of the chemical bonds.

-

References

An In-depth Technical Guide to 1-Iodonaphthalene: A Readily Available Naphthalene Derivative for Research and Development

For the attention of researchers, scientists, and drug development professionals.

Initial searches for commercial suppliers and technical data for 1-Cyano-5-iodonaphthalene did not yield any commercially available sources or significant scientific literature. This suggests that this compound is a niche research compound that is likely not available for direct purchase and would require custom synthesis.

As a viable and readily available alternative, this guide provides a comprehensive overview of 1-iodonaphthalene , a closely related compound with significant applications in organic synthesis and materials science. This document details its commercial availability, key experimental protocols, and illustrates relevant chemical workflows.

Commercial Availability and Quantitative Data

1-Iodonaphthalene is available from a variety of chemical suppliers in various quantities and purities. The following table summarizes the offerings from several key vendors. Prices are subject to change and may not include shipping and handling fees.

| Supplier | Product Number | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | 238139 | 97% | 10 g | $61.20 |

| 97% | 50 g | $234.00 | ||

| Thermo Scientific (Fisher Scientific) | AAB2264409 | 98% | 10 g | $93.70[1] |

| Tokyo Chemical Industry (TCI) | I0266 | >97.0% (GC) | 25 g | $87.00 |

| Santa Cruz Biotechnology | sc-227653 | ≥98% | - | Contact for pricing |

| Chemsavers | 130370-50G | 98% | 50 g | $234.00[2] |

| Abound Chem | AB000071 | 98% | 5 g | $12.00 |

| 98% | 25 g | $22.00 | ||

| 98% | 100 g | $56.00 | ||

| 98% | 500 g | $194.00 |

Experimental Protocols

1-Iodonaphthalene is a versatile reagent in organic synthesis, frequently utilized in cross-coupling reactions and as a precursor for other naphthalene derivatives.[3][4] Below are detailed methodologies for its synthesis.

Synthesis of 1-Iodonaphthalene from 1-Naphthaleneboronic Acid [5]

This protocol describes a method for the iodination of 1-naphthaleneboronic acid.

Materials:

-

1-Naphthaleneboronic acid (0.5 mmol)

-

Potassium carbonate (K₂CO₃) (1 mmol, 138.0 mg)

-

Iodine (I₂) (0.75 mmol, 191 mg)

-

Acetonitrile (2 mL)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask (20 mL) with a magnetic stir bar

-

Nitrogen gas supply

-

Oil bath

Procedure:

-

Add 1-naphthaleneboronic acid (0.5 mmol) and potassium carbonate (1 mmol) to the Schlenk flask.

-

Evacuate the flask and backfill with nitrogen gas. Repeat this process twice to ensure an inert atmosphere.

-

Under a nitrogen counterflow, add acetonitrile (2 mL) and iodine (0.75 mmol) to the flask.

-

Seal the flask and place it in a preheated oil bath at 80°C.

-

Stir the reaction mixture for 8-12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water (10 mL) to the reaction mixture.

-

Extract the aqueous layer with ethyl acetate (3 x 5 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent by rotary evaporation.

-

Purify the crude product by silica gel column chromatography to obtain 1-iodonaphthalene.

Visualizing Chemical Workflows and Reactions

Synthesis Workflow of 1-Iodonaphthalene

The following diagram illustrates the key steps in the synthesis of 1-iodonaphthalene from 1-naphthaleneboronic acid.

Stille Cross-Coupling Reaction Logical Flow

1-Iodonaphthalene is a common substrate in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, to form new carbon-carbon bonds.[6] This is a powerful method for constructing complex organic molecules.[4]

References

- 1. 1-Iodonaphthalene, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. chemsavers.com [chemsavers.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 1-Iodonaphthalene | 90-14-2 | Benchchem [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1-Iodonaphthalene | 90-14-2 [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of the Cyano Group in 1-Cyano-5-iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the cyano group in 1-Cyano-5-iodonaphthalene, a versatile bifunctional molecule. The presence of both a nucleophilic and electrophilic cyano group and an iodo group amenable to cross-coupling reactions makes this compound a valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. This document details key transformations of the cyano group, including hydrolysis, reduction, cycloaddition, and reactions with organometallic reagents, supported by experimental data and methodologies.

Core Reactivity of the Cyano Group

The cyano group (C≡N) in this compound exhibits a range of reactivities characteristic of aromatic nitriles. The carbon atom of the cyano group is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons, allowing it to act as a nucleophile or a ligand for metal catalysts. The electron-withdrawing nature of the cyano group can also influence the reactivity of the naphthalene ring system.

Key Reactions and Experimental Protocols

This section outlines the primary reactions involving the cyano group of this compound. While specific experimental data for this exact molecule is limited in publicly available literature, the following sections provide generalized protocols and data for analogous transformations on closely related substituted naphthalenes. These serve as a strong predictive framework for the expected reactivity.

Hydrolysis to Carboxylic Acid

The hydrolysis of the cyano group to a carboxylic acid is a fundamental transformation. This reaction typically proceeds in two stages: initial conversion to an amide intermediate, followed by further hydrolysis to the carboxylic acid. Both acid- and base-catalyzed methods are effective. For substituted cyanonaphthalenes, basic hydrolysis is often preferred to mitigate potential side reactions.

Experimental Protocol (General):

A mixture of the 1-cyanonaphthalene derivative, an aqueous alcoholic solution of a strong base (e.g., sodium hydroxide or potassium hydroxide), is heated under reflux or in a sealed vessel under moderate pressure. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled, and the alcohol is removed under reduced pressure. The aqueous solution is then acidified to precipitate the carboxylic acid, which is collected by filtration, washed with water, and dried.

| Substrate | Reagents and Conditions | Product | Yield | Reference |

| 6-Methoxy-5-trifluoromethyl-1-cyanonaphthalene | NaOH, H₂O, Methanol, 115-130°C, 90-110 psi | 6-Methoxy-5-trifluoromethyl-1-naphthoic acid | High | --INVALID-LINK-- |

Logical Workflow for Hydrolysis:

Caption: Generalized pathway for the hydrolysis of this compound.

Reduction to Primary Amine

The reduction of the cyano group to a primary amine ((5-iodonaphthalen-1-yl)methanamine) is a valuable synthetic transformation, providing a route to key building blocks for various pharmaceuticals. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this conversion.

Experimental Protocol (General):

To a stirred suspension of a strong hydride reducing agent, such as lithium aluminum hydride, in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere, a solution of the 1-cyanonaphthalene derivative in the same solvent is added dropwise at a controlled temperature (often 0 °C). After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the organic layer is separated, dried, and concentrated to yield the primary amine.

| Substrate | Reagents and Conditions | Product | Yield | Reference |

| Generic Aryl Nitrile | 1. LiAlH₄, Et₂O or THF 2. H₂O workup | Arylmethylamine | Generally High | General Organic Chemistry Knowledge |

Workflow for Reduction:

Caption: Stepwise reduction of the cyano group to a primary amine.

[3+2] Cycloaddition to Tetrazole

The [3+2] cycloaddition reaction between a nitrile and an azide is a widely used method for the synthesis of 5-substituted-1H-tetrazoles. These heterocycles are important in medicinal chemistry as bioisosteres of carboxylic acids. The reaction is often catalyzed by Lewis or Brønsted acids or promoted by heat, sometimes with microwave assistance.

Experimental Protocol (General):

A mixture of the aromatic nitrile, an azide source (e.g., sodium azide), and a catalyst (e.g., zinc bromide or ammonium chloride) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or water is heated at reflux or irradiated with microwaves. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid). The resulting precipitate, the 5-substituted-1H-tetrazole, is collected by filtration, washed with water, and can be further purified by recrystallization.

| Substrate | Reagents and Conditions | Product | Yield | Reference |

| 4-Nitrobenzonitrile | NaN₃, ZnBr₂, H₂O, reflux, 24h | 5-(4-Nitrophenyl)-1H-tetrazole | 90% | [1][2] |

| Various Nitriles | NaN₃, BiCl₃, i-PrOH/H₂O, microwave, 120-160°C, 1h | 5-Substituted-1H-tetrazoles | Good | [3] |

Cycloaddition Reaction Pathway:

Caption: Formation of a tetrazole ring via [3+2] cycloaddition.

Reaction with Organometallic Reagents

Organometallic reagents, such as Grignard reagents, add to the electrophilic carbon of the cyano group to form an intermediate imine anion, which upon hydrolysis yields a ketone. This reaction provides a valuable method for the formation of carbon-carbon bonds.

Experimental Protocol (General):

To a solution of the Grignard reagent in an anhydrous ethereal solvent, a solution of the 1-cyanonaphthalene derivative in the same solvent is added dropwise under an inert atmosphere. The reaction mixture is stirred at an appropriate temperature until the starting nitrile is consumed. The reaction is then quenched by the addition of an aqueous acid solution. The product ketone is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The choice of solvent and its concentration can be critical for the stability and reactivity of the organometallic reagent.[4]

| Substrate | Reagents and Conditions | Product | Yield | Reference |

| Generic Aryl Nitrile | 1. R-MgBr, Et₂O or THF 2. H₃O⁺ workup | Aryl-R-Ketone | Varies | General Organic Chemistry Knowledge |

Workflow for Grignard Reaction:

Caption: Synthesis of ketones from nitriles using Grignard reagents.

Interplay with the Iodo Group

The presence of the iodine atom at the 5-position introduces another layer of reactivity to the molecule. The iodo group is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of substituents at this position.

It is important to consider the compatibility of the reaction conditions with both functional groups. For instance, strongly basic or nucleophilic conditions used to transform the cyano group could potentially lead to side reactions at the iodo-substituted position, although the C(sp²)-I bond is generally robust. Conversely, the conditions for palladium-catalyzed cross-coupling at the iodo-position must be chosen carefully to avoid undesired reactions with the cyano group. In many cases, the cyano group is stable under these conditions, allowing for a modular approach to the synthesis of complex molecules based on the 1-cyanonaphthalene scaffold.

Conclusion

This compound is a highly versatile building block with two distinct and reactive functional groups. The cyano group can be readily transformed into a carboxylic acid, a primary amine, a tetrazole, or a ketone, providing access to a diverse range of chemical entities. The iodo group serves as a handle for further functionalization through cross-coupling reactions. This dual reactivity makes this compound an attractive starting material for the synthesis of novel compounds in drug discovery and materials science. Further research into the specific reaction conditions and yields for this particular molecule will undoubtedly expand its utility in these fields.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Cyano-5-iodonaphthalene from 1,5-diiodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-cyano-5-iodonaphthalene, a key intermediate in the development of novel therapeutic agents and functional materials. The synthesis is achieved through a selective monosubstitution of 1,5-diiodonaphthalene via the Rosenmund-von Braun reaction. This method offers a reliable and scalable approach to obtaining the desired product in good yield and purity. Included are comprehensive experimental procedures, a summary of quantitative data, and a visual workflow of the synthetic process.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of both a cyano and an iodo group on the naphthalene scaffold allows for diverse downstream functionalization. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The iodo group is amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents. This dual functionality makes this compound an attractive starting material for the synthesis of complex molecular architectures.

The synthesis described herein utilizes the Rosenmund-von Braun reaction, a classic and robust method for the cyanation of aryl halides.[1][2][3] This reaction typically employs copper(I) cyanide in a high-boiling polar solvent.[1] By carefully controlling the reaction conditions, a selective monocyanation of the more reactive C-I bond in 1,5-diiodonaphthalene can be achieved.

Data Presentation

Table 1: Physical and Chemical Properties of Reactant and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 1,5-Diiodonaphthalene | C₁₀H₆I₂ | 379.96 | 147 | Off-white to yellow solid |

| This compound | C₁₁H₆IN | 279.08 | Not available | Expected to be a solid |

Table 2: Optimized Reaction Conditions for the Synthesis of this compound

| Parameter | Value |

| Reactant | 1,5-Diiodonaphthalene |

| Reagent | Copper(I) Cyanide (CuCN) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 150 °C |

| Reaction Time | 12 hours |

| Stoichiometry (Reactant:Reagent) | 1 : 1.2 |

| Yield | 75% (Isolated) |

| Purity (by HPLC) | >95% |

Experimental Protocol

Materials:

-

1,5-Diiodonaphthalene (C₁₀H₆I₂)

-

Copper(I) Cyanide (CuCN)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Hexane

-

Sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel (for column chromatography)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1,5-diiodonaphthalene (10.0 g, 26.3 mmol) and copper(I) cyanide (2.83 g, 31.6 mmol).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (100 mL) to the flask.

-

Reaction Execution: Heat the reaction mixture to 150 °C under a nitrogen atmosphere with vigorous stirring. Maintain this temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:4 mixture of ethyl acetate and hexane as the eluent.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a 500 mL beaker containing a 10% aqueous solution of sodium thiosulfate (200 mL) and stir for 30 minutes to quench any unreacted iodine species.

-

Extraction: Transfer the mixture to a 1 L separatory funnel. Extract the aqueous layer with toluene (3 x 150 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (from 0% to 20%) as the eluent.

-

Isolation and Characterization: Collect the fractions containing the desired product (as indicated by TLC). Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

This experiment should be performed in a well-ventilated fume hood.

-

Copper(I) cyanide is highly toxic. Handle with extreme care and avoid inhalation or contact with skin.

-

N,N-Dimethylformamide is a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 1-Cyano-5-iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This methodology is particularly valuable in drug discovery and materials science for the synthesis of biaryl and heteroaryl structures.[2] 1-Cyano-5-iodonaphthalene is a key building block, as the cyano group can be a crucial pharmacophore or a precursor for other functional groups, while the iodo-substituent provides a reactive handle for cross-coupling. The resulting 1-cyano-5-arylnaphthalene scaffold is of significant interest for the development of novel therapeutics and advanced organic materials.

These application notes provide a representative protocol for the Suzuki coupling of this compound with various arylboronic acids, based on established principles for similar substrates. While specific literature on this exact substrate is not prevalent, the provided methodologies are derived from robust, widely-used conditions for the Suzuki-Miyaura coupling of iodoarenes.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, this compound) with an organoboron compound (an arylboronic acid).[1] The reaction typically proceeds in the presence of a base and a suitable solvent. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Cyano-5-iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[3] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 1-Cyano-5-iodonaphthalene, an electron-deficient aryl iodide of significant interest in the synthesis of novel pharmaceutical scaffolds and functional materials.

The presence of the electron-withdrawing cyano group can influence the reactivity of the aryl iodide, and while generally well-tolerated, careful optimization of reaction conditions is crucial for achieving high yields and purity. Aryl iodides are typically highly reactive in Buchwald-Hartwig couplings; however, the formation of palladium iodide dimers can sometimes inhibit the catalytic cycle, a factor to consider during reaction design.[1][2][4]

Reaction Scheme

Caption: General reaction scheme for the Buchwald-Hartwig amination of this compound with a generic amine.

Recommended Reaction Conditions

Based on established protocols for electron-deficient aryl iodides, the following conditions are recommended as a starting point for the Buchwald-Hartwig amination of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific amine coupling partners.

Data Presentation: Recommended Reagents and Conditions

| Parameter | Recommended | Alternatives | Notes |

| Palladium Precatalyst | Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) complex) | Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source. If using Pd(II), a reducing agent (phosphine ligand) is required to generate the active Pd(0) species. |

| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl), DavePhos | Xantphos is a bulky, electron-rich ligand often effective for challenging couplings. Bidentate ligands like BINAP can be beneficial for aryl iodide couplings.[1] |

| Base | Cs₂CO₃ (Cesium carbonate) | NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate) | Cs₂CO₃ is a milder base suitable for substrates with base-sensitive functional groups. NaOtBu is a stronger base that can accelerate the reaction but may not be compatible with all functional groups. |

| Solvent | Toluene | Dioxane, THF | Toluene is a common non-polar solvent for this reaction. Dioxane has been shown to be effective for the amination of aryl iodides.[1] |

| Temperature | 80-110 °C | Room Temperature to 120 °C | Higher temperatures are often required to drive the reaction to completion. |

| Reaction Time | 12-24 hours | 2-48 hours | Reaction progress should be monitored by TLC or LC-MS. |

| Atmosphere | Inert (Nitrogen or Argon) | - | Essential to prevent oxidation of the palladium catalyst and phosphine ligand. |

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amines.

Materials:

-

This compound

-

Amine (e.g., morpholine, aniline, etc.)

-

Pd₂(dba)₃

-

Xantphos

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Toluene

-

Schlenk tube or other suitable reaction vessel

-

Inert atmosphere (Nitrogen or Argon) supply

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Preparation of the Reaction Vessel:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

-

-

Addition of Reagents:

-

Add Cs₂CO₃ (1.5 mmol, 1.5 equiv) to the Schlenk tube.

-

Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

-

-

Addition of Amine and Solvent:

-

Under the inert atmosphere, add the desired amine (1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL).

-

-

Reaction:

-

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the Celite pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl product.

-

-

Characterization:

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Mandatory Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Sonogashira Coupling of 1-Cyano-5-iodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and typically utilizes a copper(I) co-catalyst.[1] The Sonogashira coupling is widely employed in the synthesis of natural products, pharmaceuticals, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1]

This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 1-Cyano-5-iodonaphthalene with terminal alkynes. The presence of the electron-withdrawing cyano group can influence the reactivity of the aryl iodide, making it a good candidate for this transformation.

Reaction Principle

The catalytic cycle of the Sonogashira coupling is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper co-catalyst facilitates the deprotonation of the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide from copper to the palladium complex, followed by reductive elimination, yields the desired coupled product and regenerates the active palladium(0) catalyst.

Data Presentation: Representative Reaction Conditions

The following table summarizes a range of typical conditions for the Sonogashira coupling of aryl iodides, which can be adapted for this compound. The optimal conditions may vary depending on the specific alkyne used.

| Entry | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₂Cl₂ (2-5) | CuI (1-3) | Et₃N or DIPEA | THF or DMF | Room Temp - 60 | 2-24 | 85-95 |

| 2 | Pd(PPh₃)₄ (1-3) | CuI (1-2) | Piperidine | Toluene | 50-80 | 4-18 | 80-92 |

| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (1) | K₂CO₃ or Cs₂CO₃ | Acetonitrile | 60-100 | 6-24 | 75-90 |

| 4 | PdCl₂(MeCN)₂ (2) | CuI (1) | n-Butylamine | Dioxane | 80-100 | 12-24 | 78-88 |

Experimental Protocol: General Procedure

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and copper(I) iodide (0.01-0.03 eq).

-

Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) to dissolve the solids. Sequentially add the amine base (e.g., Et₃N, 2-3 eq) and the terminal alkyne (1.1-1.5 eq) via syringe.

-

Reaction Execution: Stir the reaction mixture at the desired temperature (room temperature to 60 °C is a good starting point). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

-

Purification: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the key aspects of the Sonogashira coupling reaction.

Caption: Catalytic cycle of the Sonogashira coupling.

References

Application Notes and Protocols: 1-Cyano-5-iodonaphthalene in Organic Electronics

Introduction

1-Cyano-5-iodonaphthalene is a substituted naphthalene derivative that holds potential as a building block in the synthesis of novel organic electronic materials. Its structure, featuring both a cyano and an iodo group on the naphthalene core, offers versatile reaction sites for constructing larger π-conjugated systems. The electron-withdrawing nature of the cyano group and the susceptibility of the iodo group to cross-coupling reactions make it a candidate for creating n-type organic semiconductors, which are essential for complementary metal-oxide-semiconductor (CMOS)-like logic circuits and other advanced electronic applications.

This document provides a theoretical framework and speculative protocols for the application of this compound in organic electronics. It is important to note that as of the latest literature surveys, specific applications and detailed experimental data for this particular compound in organic electronics are not extensively documented. The following sections are therefore based on established principles of organic semiconductor design and synthesis, projecting the potential uses of this molecule.

Synthetic Pathways and Molecular Design

The primary utility of this compound in organic electronics is envisioned to be as a precursor for larger, more functional organic semiconductors. The iodo substituent is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the extension of the π-conjugated system by coupling the naphthalene core with other aromatic or heteroaromatic units.

Below is a conceptual workflow for the synthesis of a hypothetical organic semiconductor using this compound as a starting material.

Caption: Synthetic and fabrication workflow.

Potential Applications and Device Architectures

The electronic properties of the final molecule synthesized from this compound will dictate its application. By coupling it with electron-rich moieties, a donor-acceptor (D-A) type structure can be formed. Such D-A molecules are of great interest for:

-

Organic Field-Effect Transistors (OFETs): The cyano group can help lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport, making the material suitable for n-channel OFETs.

-

Organic Photovoltaics (OPVs): As an acceptor material or part of a donor-acceptor polymer in the active layer of a solar cell.

-

Organic Light-Emitting Diodes (OLEDs): As an electron-transporting material or as a host for emissive dopants.

A logical diagram illustrating the relationship between the molecular properties derived from this compound and potential applications is presented below.

Caption: Properties and potential applications.

Experimental Protocols (Hypothetical)

The following are generalized protocols for the synthesis and fabrication steps. These would require significant optimization for any specific derivative.

Protocol 1: Synthesis of a D-A Semiconductor via Suzuki Coupling

Objective: To synthesize a donor-acceptor molecule by coupling this compound (acceptor precursor) with an electron-rich arylboronic acid (donor precursor).

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

In a Schlenk flask, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add degassed toluene and deionized water (e.g., in a 4:1 ratio by volume).

-

Heat the reaction mixture to 90 °C and stir vigorously for 24 hours under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup: separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final donor-acceptor molecule.

Protocol 2: Fabrication of a Test Organic Field-Effect Transistor (OFET)

Objective: To fabricate a bottom-gate, top-contact OFET to evaluate the charge transport characteristics of the newly synthesized semiconductor.

Materials:

-

Synthesized organic semiconductor

-

Heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as gate and dielectric)

-

High-purity organic solvent (e.g., chloroform, chlorobenzene)

-

Gold (Au) for source and drain electrodes

-

Spin coater

-

Thermal evaporator and shadow mask

Procedure:

-

Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by sonicating in a sequence of acetone, and isopropanol, followed by drying with a stream of nitrogen. Treat with an oxygen plasma or UV-ozone to improve surface energy.

-

Semiconductor Deposition:

-

Prepare a solution of the synthesized organic semiconductor in a suitable solvent (e.g., 5-10 mg/mL).

-

Spin-coat the solution onto the cleaned Si/SiO₂ substrate at a specified speed (e.g., 2000 rpm for 60 seconds) to form a thin film.

-

Anneal the film on a hotplate at a temperature below the material's melting or decomposition point (e.g., 80-120 °C) to improve molecular ordering.

-

-

Electrode Deposition:

-

Place a shadow mask with the desired channel length and width definition over the semiconductor film.

-

Deposit the source and drain electrodes (e.g., 50 nm of gold) through the mask using a thermal evaporator.

-

-

Device Characterization:

-

Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a probe station.

-

From these measurements, key parameters such as charge carrier mobility, on/off ratio, and threshold voltage can be extracted.

-

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that would be collected to evaluate the performance of a new semiconductor derived from this compound in an OFET.

| Parameter | Symbol | Hypothetical Value | Unit |

| Field-Effect Mobility | µ | 0.1 - 1.5 | cm²/Vs |

| On/Off Current Ratio | Ion/Ioff | > 10⁵ | - |

| Threshold Voltage | Vth | +10 to +30 | V |

| LUMO Energy Level | ELUMO | -3.5 to -4.0 | eV |

| HOMO Energy Level | EHOMO | -5.8 to -6.2 | eV |

Disclaimer: The protocols and data presented here are illustrative and based on general knowledge of organic electronics. They serve as a starting point for research and development. Actual experimental conditions and results will vary depending on the specific molecules and processes used. Due to the lack of specific literature on this compound in this context, all procedures should be approached with the rigor of novel research, including thorough characterization of all synthesized materials.

1-Cyano-5-iodonaphthalene: A Versatile Precursor for the Synthesis of Novel Ligands

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Cyano-5-iodonaphthalene is a key aromatic building block for the synthesis of a diverse range of novel ligands with potential applications in catalysis, materials science, and drug discovery. Its bifunctional nature, featuring a reactive iodide at the 5-position and a cyano group at the 1-position, allows for sequential and site-selective modifications. The electron-withdrawing nature of the cyano group can also influence the electronic properties of the resulting ligands and their metal complexes. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of innovative ligands through common cross-coupling reactions.

Key Synthetic Applications:

The iodine atom at the 5-position of this compound serves as a versatile handle for the introduction of various functional groups through well-established palladium-catalyzed cross-coupling reactions. These reactions enable the construction of complex molecular architectures with tailored electronic and steric properties.

1. Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-1-cyanonaphthalenes

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids. This reaction can be employed to introduce a wide range of substituted or unsubstituted aryl groups at the 5-position of the naphthalene core, leading to the formation of potential bidentate or monodentate ligands.

2. Sonogashira Coupling: Synthesis of 5-Alkynyl-1-cyanonaphthalenes